molecular formula C18H22N2O3 B086389 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid CAS No. 1042-85-9

1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid

Cat. No. B086389
CAS RN: 1042-85-9
M. Wt: 314.4 g/mol
InChI Key: VHGLHDSRPPOBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid, also known as cyclohexobarbital, is a barbiturate derivative that has been extensively studied for its potential applications in the field of neuroscience. Barbiturates are a class of drugs that act as central nervous system depressants, and have been used for a variety of purposes including sedation, anesthesia, and treatment of epilepsy. Cyclohexobarbital is a particularly interesting compound due to its unique chemical structure, which confers specific properties that may be useful for scientific research.

Mechanism Of Action

Cyclohexobarbital acts on the GABA receptor by binding to a specific site on the receptor protein, which enhances the binding affinity of GABA. This leads to an increase in the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability. This mechanism of action is similar to that of other barbiturates, but the specific chemical structure of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital confers unique properties that may be useful for research purposes.

Biochemical And Physiological Effects

Cyclohexobarbital has a number of biochemical and physiological effects that have been extensively studied. These include sedation, anxiolysis, anticonvulsant effects, and muscle relaxation. In addition, 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. These effects are thought to be related to the compound's ability to enhance GABAergic transmission and reduce excitotoxicity.

Advantages And Limitations For Lab Experiments

Cyclohexobarbital has a number of advantages for laboratory experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain in large quantities. In addition, its unique chemical structure confers specific properties that may be useful for certain types of experiments. However, there are also limitations to the use of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital in laboratory experiments. It is a potent central nervous system depressant, which can make it difficult to interpret results in certain types of assays. In addition, its effects on the GABAergic system can be complex and difficult to disentangle from other factors.

Future Directions

There are a number of future directions for research on 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the GABAergic system and its role in various neurological disorders. Finally, there is ongoing interest in developing new derivatives of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital with improved pharmacological properties and reduced side effects.

Synthesis Methods

Cyclohexobarbital can be synthesized through a multistep process that involves the reaction of cyclohexanone, ethyl acetoacetate, and urea in the presence of a catalyst such as sodium ethoxide. The resulting intermediate is then subjected to further reactions to yield the final product. This synthesis method has been well-established in the literature, and has been used to produce 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital on a large scale for research purposes.

Scientific Research Applications

Cyclohexobarbital has been extensively studied for its potential applications in the field of neuroscience. One of the key areas of interest is its effects on the GABAergic system, which is a major inhibitory pathway in the brain. Cyclohexobarbital acts as a positive allosteric modulator of GABA receptors, which enhances the inhibitory effects of GABA and leads to sedation and anxiolysis. This property has been exploited for the treatment of anxiety disorders and insomnia.

properties

CAS RN

1042-85-9

Product Name

1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

1-cyclohexyl-5-ethyl-3-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H22N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3

InChI Key

VHGLHDSRPPOBQD-UHFFFAOYSA-N

SMILES

CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3

Canonical SMILES

CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3

synonyms

1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid

Origin of Product

United States

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